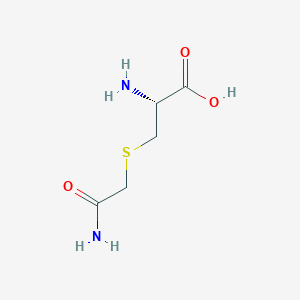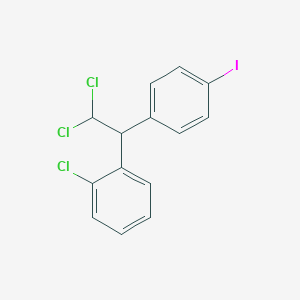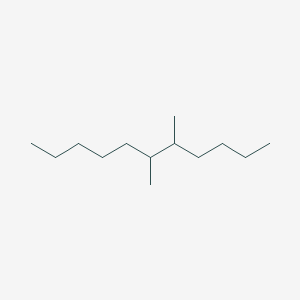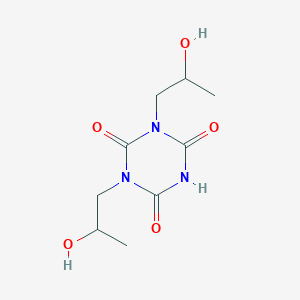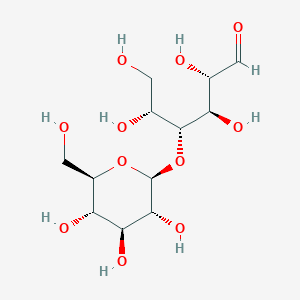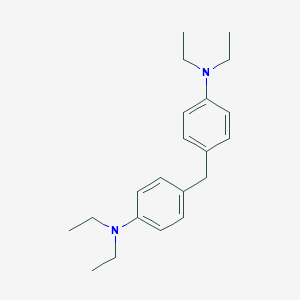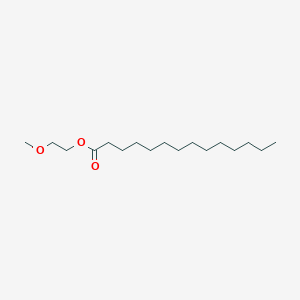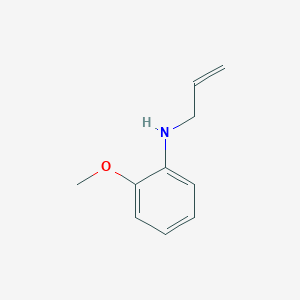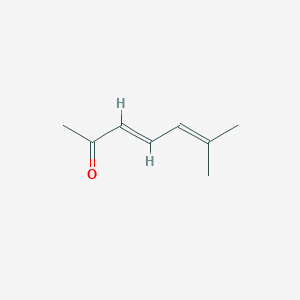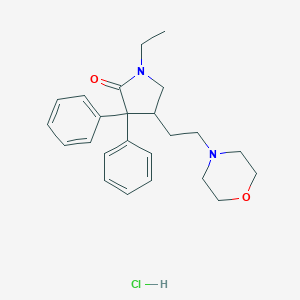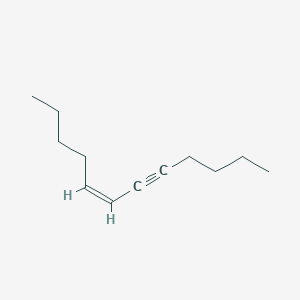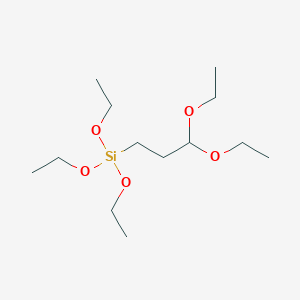![molecular formula C18H26O2 B091524 [(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol CAS No. 16826-86-1](/img/structure/B91524.png)
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as 6-methoxy-1,4a-dimethyldecahydroisoquinoline-3-carboxaldehyde and is a member of the phenanthrene class of compounds.
Mecanismo De Acción
The mechanism of action of [(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol is not well understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been found to inhibit the growth of fungi by disrupting the cell membrane.
Efectos Bioquímicos Y Fisiológicos
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol has several biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. Additionally, the compound has been shown to induce the expression of certain genes involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol has several advantages and limitations for lab experiments. One of the significant advantages is its potential as a lead compound for the development of new anticancer and antifungal agents. Additionally, the compound is relatively easy to synthesize, making it readily available for use in research. However, one of the limitations is the lack of understanding of its mechanism of action, making it difficult to optimize its activity.
Direcciones Futuras
There are several future directions for the research on [(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol. One of the significant directions is to elucidate its mechanism of action to optimize its activity as a lead compound for the development of new anticancer and antifungal agents. Additionally, studies can be conducted to investigate its potential applications in other fields, such as agriculture and environmental science. Finally, research can be conducted to investigate its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
The synthesis of [(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol can be achieved through several methods. One of the commonly used methods is the reduction of the corresponding aldehyde using sodium borohydride in the presence of a suitable solvent. The resulting product is then purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol has several potential applications in scientific research. One of the significant applications is in the field of drug discovery. The compound has been found to exhibit anticancer activity, making it a potential lead compound for the development of new anticancer agents. Additionally, the compound has been shown to possess antifungal activity, making it a potential candidate for the development of new antifungal agents.
Propiedades
Número CAS |
16826-86-1 |
|---|---|
Nombre del producto |
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol |
Fórmula molecular |
C18H26O2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol |
InChI |
InChI=1S/C18H26O2/c1-17(12-19)9-4-10-18(2)15-11-14(20-3)7-5-13(15)6-8-16(17)18/h5,7,11,16,19H,4,6,8-10,12H2,1-3H3/t16-,17+,18+/m0/s1 |
Clave InChI |
HMPJUDGZKICNFY-RCCFBDPRSA-N |
SMILES isomérico |
C[C@@]1(CCC[C@]2([C@H]1CCC3=C2C=C(C=C3)OC)C)CO |
SMILES |
CC1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)CO |
SMILES canónico |
CC1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



